4-Fluorobenzaldehyde 2-phenylhydrazone
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Overview
Description
4-Fluorobenzaldehyde 2-phenylhydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) This compound is derived from the condensation reaction between 4-fluorobenzaldehyde and 2-phenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzaldehyde 2-phenylhydrazone typically involves the condensation of 4-fluorobenzaldehyde with 2-phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde 2-phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Azines or other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Properties
CAS No. |
352-06-7 |
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Molecular Formula |
C13H11FN2 |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11FN2/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H |
InChI Key |
UJIZDNUCCQBVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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